Cas no 70849-24-0 (D-Ribose-1-13C)

D-Ribose-1-13C 化学的及び物理的性質
名前と識別子
-
- D-Ribose-1-13C (9CI)
- D-Ribose-1-13C
- (3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
- D-[1-13C]RIBOSE
- D-RIBOSE-1-13C 99%
- D-RIBOSE-1-13C, 99 ATOM % 13C
- 99atom%13c
- HMFHBZSHGGEWLO-UUOQNOHOSA-N
- 4-13C]-D-ribose
-
- MDL: MFCD00064325
- インチ: 1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i5+1
- InChIKey: HMFHBZSHGGEWLO-LZOXQHQWSA-N
- ほほえんだ: [C@H]1(CO)O[13CH](O)[C@H](O)[C@@H]1O
計算された属性
- せいみつぶんしりょう: 151.05600
- どういたいしつりょう: 151.05617825g/mol
- 同位体原子数: 1
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 117
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.2Ų
- 疎水性パラメータ計算基準値(XlogP): -2
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ゆうかいてん: 88-92 °C (dec.) (lit.)
- ふってん: Not available
- フラッシュポイント: Not available
- ようかいど: Methanol (Slightly), Water (Slightly)
- PSA: 90.15000
- LogP: -2.58230
- 光学活性: [α]20/D -20, c = 4 in H2O
- じょうきあつ: Not available
D-Ribose-1-13C セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Refrigerator
D-Ribose-1-13C 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Omicron Biochemicals | RIB-006-1.0g |
D-[1-13C]ribose |
70849-24-0 | 1.0g |
$525 | 2025-02-19 | ||
Omicron Biochemicals | RIB-006-0.50g |
D-[1-13C]ribose |
70849-24-0 | 0.50g |
$305 | 2025-02-19 | ||
TRC | R417503-250mg |
D-Ribose-1-13C |
70849-24-0 | 250mg |
$ 1206.00 | 2023-09-06 | ||
A2B Chem LLC | AH16414-250mg |
D-RIBOSE-1-13C |
70849-24-0 | 250mg |
$261.00 | 2024-04-19 | ||
A2B Chem LLC | AH16414-500mg |
D-RIBOSE-1-13C |
70849-24-0 | 500mg |
$379.00 | 2024-04-19 | ||
Omicron Biochemicals | RIB-006-0.25g |
D-[1-13C]ribose |
70849-24-0 | 0.25g |
$195 | 2025-02-19 | ||
Omicron Biochemicals | RIB-006-1g |
D-[1-13C]ribose |
70849-24-0 | 1g |
$430 | 2023-09-21 | ||
A2B Chem LLC | AH16414-1g |
D-RIBOSE-1-13C |
70849-24-0 | 1g |
$614.00 | 2024-04-19 | ||
TRC | R417503-25mg |
D-Ribose-1-13C |
70849-24-0 | 25mg |
$ 161.00 | 2023-09-06 |
D-Ribose-1-13C 関連文献
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
D-Ribose-1-13Cに関する追加情報
Research Brief on 70849-24-0 and D-Ribose-1-13C: Advances in Chemical Biology and Pharmaceutical Applications
Recent studies on the compound 70849-24-0 and the isotopically labeled sugar D-Ribose-1-13C have unveiled significant progress in the fields of chemical biology and pharmaceutical research. These compounds are pivotal in metabolic pathway analysis, drug development, and diagnostic applications. This research brief consolidates the latest findings, methodologies, and implications of these substances, providing a comprehensive overview for professionals in the field.
The compound 70849-24-0, a chemical entity with a unique structure, has been investigated for its potential role in modulating enzymatic activities and cellular processes. Recent research highlights its application in the synthesis of novel therapeutic agents, particularly in targeting metabolic disorders. Concurrently, D-Ribose-1-13C, a stable isotope-labeled variant of ribose, has emerged as a critical tool in metabolic flux analysis, enabling precise tracking of carbohydrate metabolism in vivo.
One of the groundbreaking studies published this year utilized D-Ribose-1-13C to elucidate the pentose phosphate pathway's dynamics in cancer cells. The research demonstrated that isotopic labeling provided unparalleled clarity in mapping metabolic alterations, offering new insights into cancer cell adaptability and potential therapeutic vulnerabilities. This study underscores the importance of advanced isotopic techniques in understanding complex biological systems.
In parallel, investigations into 70849-24-0 have revealed its efficacy as an inhibitor of specific enzymes involved in inflammatory pathways. Preclinical trials have shown promising results in reducing inflammatory markers, suggesting its potential as a lead compound for developing anti-inflammatory drugs. The compound's mechanism of action, involving the disruption of key signaling cascades, has been meticulously characterized, paving the way for further optimization and clinical testing.
The synergy between 70849-24-0 and D-Ribose-1-13C is also being explored in the context of personalized medicine. Researchers are leveraging the precision of isotopic labeling to assess individual metabolic responses to 70849-24-0, aiming to tailor therapeutic regimens based on patient-specific metabolic profiles. This approach represents a significant leap toward precision medicine, where treatments are customized to maximize efficacy and minimize adverse effects.
Future directions for research include expanding the applications of these compounds in neurodegenerative diseases and aging-related metabolic dysfunctions. Preliminary data suggest that D-Ribose-1-13C could be instrumental in studying mitochondrial dysfunction, a hallmark of many age-related conditions. Similarly, 70849-24-0's potential in neuroprotection is being investigated, with early findings indicating its ability to mitigate oxidative stress in neuronal cells.
In conclusion, the ongoing research on 70849-24-0 and D-Ribose-1-13C highlights their transformative potential in chemical biology and pharmaceutical sciences. These compounds not only enhance our understanding of fundamental biological processes but also offer innovative solutions for therapeutic development. Continued exploration and collaboration across disciplines will undoubtedly unlock further advancements, solidifying their role in the future of medicine.
70849-24-0 (D-Ribose-1-13C) 関連製品
- 9031-11-2(Lactase)
- 9002-18-0(Agar)
- 14131-84-1(2,3:5,6-Di-O-isopropylidene-a-D-mannofuranose)
- 4618-18-2(Lactulose)
- 7473-45-2(Methyl b-D-Ribofuranoside)
- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)
- 6155-35-7(α-L-Rhamnose monohydrate)
- 1350323-81-7(4-bromo-5-chloro-1-methyl-1H-pyrazole)
- 2763886-35-5((3aR,6aS)-5-amino-2-(hydroxymethyl)-octahydropentalen-2-ol)
- 1805161-88-9(5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde)




